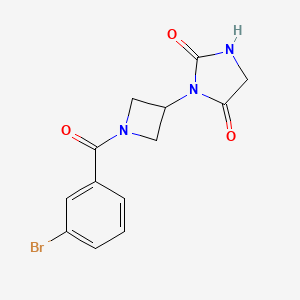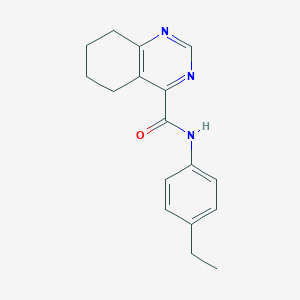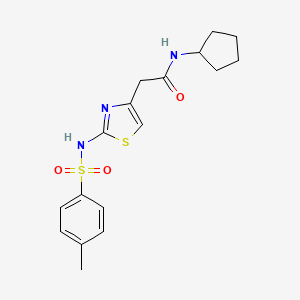![molecular formula C21H18ClNO5S B2761233 3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid CAS No. 565173-05-9](/img/structure/B2761233.png)
3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid is a chemical compound with the molecular formula C21H19NO5S . It has a molecular weight of 397.45 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H19NO5S/c1-27-19-12-10-18(11-13-19)22(15-16-6-3-2-4-7-16)28(25,26)20-9-5-8-17(14-20)21(23)24/h2-14H,15H2,1H3,(H,23,24) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación
Toxicity Assessment
Research conducted by Gorokhova et al. (2020) investigated the toxic properties of several benzoic acid derivatives, including 4-chlorobenzoic acid and 4-methoxybenzoic acid, upon intragastric intake. This study found that these compounds could lead to significant biochemical and morphological changes, indicating a toxic effect primarily on the liver and kidneys. This suggests the importance of understanding the toxicological profiles of these compounds for safety evaluations (Gorokhova et al., 2020).
Synthesis and Antimicrobial Activity
Nakazumi et al. (1984) explored the synthesis of 3-(substituted methyl)-2-phenyl-4H-1-benzothiopyran-4-ones, demonstrating the chemical versatility of benzoic acid derivatives. The study highlighted the antimicrobial potential of these compounds against Trichophytons, pointing towards their application in developing new antimicrobial agents (Nakazumi et al., 1984).
Proton Exchange Membranes
Research by Kim et al. (2008) introduced comb-shaped poly(arylene ether sulfone)s synthesized using sulfonated 4-fluorobenzophenone and related compounds, for use as proton exchange membranes in fuel cells. These membranes displayed promising properties for polyelectrolyte membrane materials, including high proton conductivity, suggesting their potential in advancing fuel cell technology (Kim et al., 2008).
Environmental Applications
Zhou et al. (2018) developed tertiary amine-functionalized adsorption resins for removing benzophenone-4 from water. This study showcases the environmental applications of benzoic acid derivatives in water treatment technologies, emphasizing the importance of novel materials in mitigating pollution (Zhou et al., 2018).
Chemical Reactions and Derivatives
Several studies focus on the reactions and derivatives of benzoic acid and its substituted forms, exploring their synthesis, characteristics, and applications. For instance, the work by Bonnin et al. (1979) and subsequent research delve into the synthesis of various benzoic acid derivatives and their potential uses in different chemical and industrial applications (Bonnin et al., 1979).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-[benzyl-(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO5S/c1-28-18-10-8-17(9-11-18)23(14-15-5-3-2-4-6-15)29(26,27)20-13-16(21(24)25)7-12-19(20)22/h2-13H,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVNXQNDGGPKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2761152.png)
![1-(3-methoxypropyl)-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2761154.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2761156.png)
![Exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B2761157.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2761159.png)

![Spiro[2.3]hexane-5-carbonitrile](/img/structure/B2761162.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2761165.png)
![7-fluoro-3-[(3-nitrobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2761166.png)

![Ethyl 3-methyl-6-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate](/img/structure/B2761170.png)
